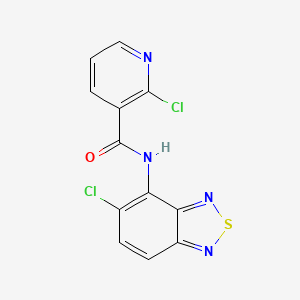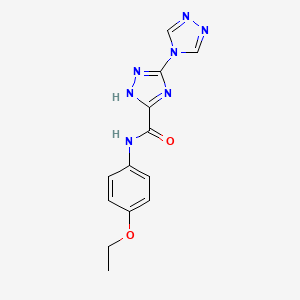
2-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)nicotinamide
Descripción general
Descripción
2-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)nicotinamide, also known as CN-19, is a small molecule drug that has recently gained attention for its potential therapeutic applications. This compound belongs to the class of benzothiadiazole derivatives, which have been found to exhibit a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)nicotinamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by modulating various signaling pathways. For example, in cancer cells, this compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell growth and survival. In viral research, this compound has been found to inhibit the NS5B polymerase activity of hepatitis C virus.
Biochemical and physiological effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In viral research, this compound has been found to inhibit viral replication and reduce the expression of viral proteins. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)nicotinamide in lab experiments is its relatively low toxicity. This allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 2-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)nicotinamide. One direction is to investigate its potential therapeutic applications in other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to explore its mechanism of action in more detail, which could lead to the development of more potent derivatives. Additionally, the development of more efficient synthesis methods for this compound could facilitate its use in larger-scale experiments and clinical trials.
In conclusion, this compound is a promising small molecule drug that has shown potential therapeutic applications in various diseases. Its anticancer, antiviral, and anti-inflammatory activities make it an attractive candidate for further research and development. With continued research, this compound could potentially lead to the development of new treatments for a wide range of diseases.
Aplicaciones Científicas De Investigación
2-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)nicotinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. In cancer research, this compound has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. In viral research, this compound has been found to inhibit the replication of hepatitis C virus and dengue virus. In addition, this compound has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-chloro-N-(5-chloro-2,1,3-benzothiadiazol-4-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N4OS/c13-7-3-4-8-10(18-20-17-8)9(7)16-12(19)6-2-1-5-15-11(6)14/h1-5H,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTYKTLMTSFHGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=C(C=CC3=NSN=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-amino-7-(1,3-benzodioxol-5-yl)-2-(1,3-benzodioxol-5-ylmethylene)-6-cyano-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-8-carboxamide](/img/structure/B4333618.png)
![9-(3,4-dimethoxyphenyl)-6-phenyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333634.png)
![2-(methylthio)-9-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4333642.png)
![1,1'-[5-methoxy-2,2-bis(methoxymethyl)cyclohexane-1,3-diyl]dibenzene](/img/structure/B4333648.png)
![2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide](/img/structure/B4333653.png)

![5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4333660.png)
![(pyridin-3-ylmethyl)[2-(1H-tetrazol-5-yl)phenyl]amine](/img/structure/B4333674.png)

![2-pyridin-4-yl-5-(2-thienyl)-7H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one](/img/structure/B4333686.png)
![methyl 2-{[N-(3,4-difluorophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4333692.png)
![methyl 4-(3,4-dimethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B4333698.png)
![3-(4-chlorophenyl)-5,7-di-2-furyl-2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B4333706.png)